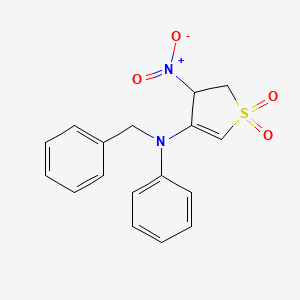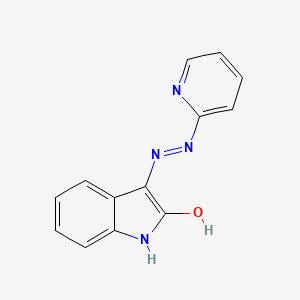![molecular formula C17H24N2O2 B5157193 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol](/img/structure/B5157193.png)
3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol, also known as quinacrine, is a synthetic compound that has been used for various medical and research purposes since the mid-1930s. It is a member of the quinoline family of compounds, which are known for their diverse biological activities. Quinacrine has been used as an antimalarial drug, a treatment for certain autoimmune diseases, and as a research tool in biochemistry and molecular biology.
作用機序
The exact mechanism of action of 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol is not fully understood, but it is thought to interact with DNA and RNA by intercalation between the base pairs. This interaction can lead to changes in the structure and function of these molecules, which can affect cellular processes such as DNA replication and transcription.
Biochemical and physiological effects:
Quinacrine has been shown to have a variety of biochemical and physiological effects on cells and organisms. It has been shown to inhibit the growth of certain cancer cells, as well as to modulate the immune system by suppressing the activity of certain immune cells. Quinacrine has also been shown to have anti-inflammatory properties, and has been used to treat conditions such as lupus and rheumatoid arthritis.
実験室実験の利点と制限
Quinacrine has several advantages as a research tool, including its ability to label DNA and RNA, its ability to intercalate with DNA and RNA, and its ability to modulate immune function. However, there are also limitations to its use, including its potential toxicity to cells and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research involving 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol. One area of interest is the development of new 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol derivatives with improved properties such as increased solubility and reduced toxicity. Another area of interest is the investigation of the potential use of 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol as a treatment for certain types of cancer, as well as for other immune-related disorders. Additionally, the use of 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol as a research tool to study the structure and function of proteins and other biomolecules is an area of ongoing research.
合成法
Quinacrine is synthesized by the reaction of 8-aminoquinoline with formaldehyde and dimethylamine. The resulting product is then reacted with isobutyl chloroformate to form the isobutoxy group. The final product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and ethanol.
科学的研究の応用
Quinacrine has been used in a variety of scientific research applications due to its unique properties. It has been used as a fluorescent dye to label DNA and RNA, as well as a tool to study the structure and function of proteins. Quinacrine has also been used to study the mechanisms of action of certain drugs, as well as to investigate the effects of various environmental toxins on cells.
特性
IUPAC Name |
3-[(dimethylamino)methyl]-2-methyl-6-(2-methylpropoxy)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)10-21-13-6-7-16-14(8-13)17(20)15(9-19(4)5)12(3)18-16/h6-8,11H,9-10H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCLNUFGJNQCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OCC(C)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(dimethylamino)methyl]-2-methyl-6-(2-methylpropoxy)-1H-quinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propyl 4-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5157118.png)
![ethyl oxo{[2-(phenylthio)phenyl]amino}acetate](/img/structure/B5157121.png)

![2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B5157127.png)
![N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5157143.png)

methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B5157159.png)

![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)


![ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5157202.png)
